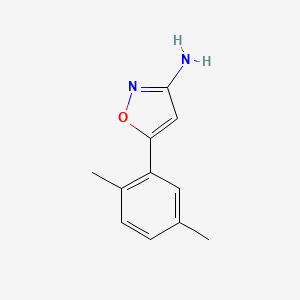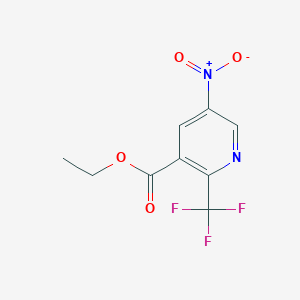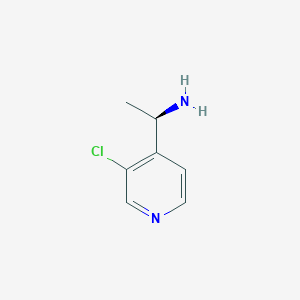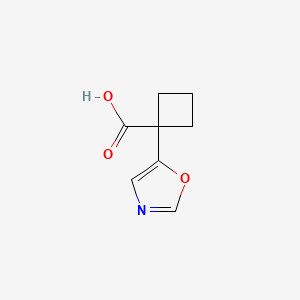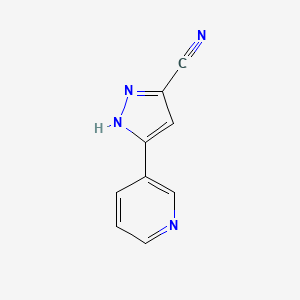
(2Z)-3-bromoprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-bromoprop-2-enenitrile is an organic compound with the molecular formula C3H2BrN It is a brominated derivative of acrylonitrile and is characterized by the presence of a bromine atom and a nitrile group attached to a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
(2Z)-3-bromoprop-2-enenitrile can be synthesized through several methods. One common approach involves the bromination of acrylonitrile. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the addition of the bromine atom to the propenyl chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-bromoprop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted derivatives.
Addition Reactions: The double bond in the propenyl chain can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2), resulting in the formation of saturated compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, N-bromosuccinimide, hydrogen halides, and various nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted nitriles, while addition reactions can produce saturated brominated compounds.
Scientific Research Applications
(2Z)-3-bromoprop-2-enenitrile has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s reactivity makes it useful in the development of new polymeric materials with unique properties.
Biological Studies: Researchers use this compound to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Mechanism of Action
The mechanism of action of (2Z)-3-bromoprop-2-enenitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can participate in nucleophilic and electrophilic reactions, respectively, allowing the compound to modify biological molecules or act as a precursor in synthetic pathways. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
Acrylonitrile: A precursor to (2Z)-3-bromoprop-2-enenitrile, acrylonitrile lacks the bromine atom but shares the nitrile group and propenyl chain.
3-bromoacrylonitrile: Similar to this compound but with different stereochemistry, affecting its reactivity and applications.
2-bromopropionitrile: Another brominated nitrile compound with a different carbon chain structure.
Uniqueness
This compound is unique due to its specific stereochemistry (Z-configuration), which influences its reactivity and the types of reactions it can undergo. This configuration can lead to different products and applications compared to its E-isomer or other brominated nitriles.
Properties
CAS No. |
41866-24-4 |
|---|---|
Molecular Formula |
C3H2BrN |
Molecular Weight |
131.96 g/mol |
IUPAC Name |
(Z)-3-bromoprop-2-enenitrile |
InChI |
InChI=1S/C3H2BrN/c4-2-1-3-5/h1-2H/b2-1- |
InChI Key |
PCNPNEFEZSKSEK-UPHRSURJSA-N |
Isomeric SMILES |
C(=C\Br)\C#N |
Canonical SMILES |
C(=CBr)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


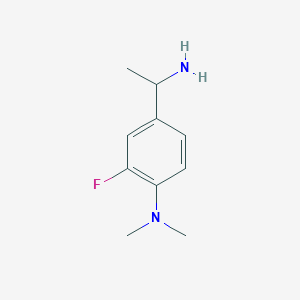
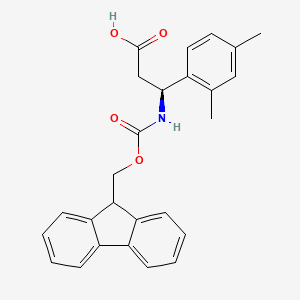
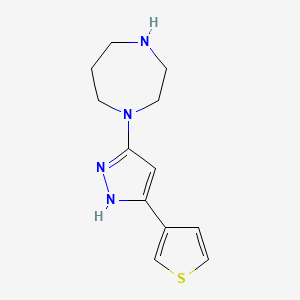
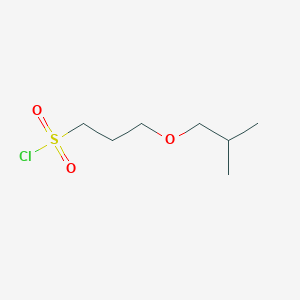

![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13535599.png)

